7,8-Diaminopelargonic acid dihydrochloride
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Overview
Description
7,8-Diaminopelargonic acid dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2O2 and a molecular weight of 261.19 g/mol . It is a white crystalline solid that is soluble in water and acidic solutions but insoluble in organic solvents . This compound is an intermediate in the biosynthesis of vitamin B5 (pantothenic acid) and plays a crucial role in the formation of coenzyme A, which is essential for the metabolism of proteins, fats, and carbohydrates .
Mechanism of Action
Target of Action
The primary target of 7,8-Diaminopelargonic Acid Dihydrochloride is the enzyme Adenosylmethionine-8-amino-7-oxononanoate aminotransferase . This enzyme is found in Escherichia coli (strain K12) .
Mode of Action
this compound interacts with its target enzyme, Adenosylmethionine-8-amino-7-oxononanoate aminotransferase, by acting as a substrate . The enzyme utilizes S-adenosyl-L-methionine to transaminate the biotin precursor 7-keto-8-aminopelargonic acid, forming 7,8-Diaminopelargonic Acid .
Biochemical Pathways
The compound is involved in the biosynthesis of Biotin, also known as Vitamin B5 . It undergoes a series of chemical reactions in the body to form Coenzyme A, which participates in the metabolism of proteins, fats, and sugars .
Pharmacokinetics
It is known that the compound is stable at room temperature . It is soluble in water and acidic solutions, but insoluble in organic solvents .
Result of Action
The result of the action of this compound is the formation of Coenzyme A, which is crucial for various metabolic processes. Coenzyme A is involved in the metabolism of proteins, fats, and sugars, thus playing a significant role in energy production .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its solubility is affected by the pH of the environment . Additionally, the compound is stable at room temperature, suggesting that temperature is a crucial factor in its stability . .
Biochemical Analysis
Biochemical Properties
7,8-Diaminopelargonic Acid Dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be an effective inhibitor for several enzymes . The nature of these interactions is complex and often involves binding at the active sites of the enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This could be due to the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a specific manner. This could involve interaction with transporters or binding proteins, and could also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The preparation of 7,8-diaminopelargonic acid dihydrochloride involves several synthetic routes and reaction conditions. Generally, it is synthesized through conventional organic synthesis methods such as amination, acylation, reduction, and amidation . The industrial production of this compound is complex and typically involves multiple steps to ensure high purity and yield. Specific details on the industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
7,8-Diaminopelargonic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,8-Diaminopelargonic acid dihydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
7,8-Diaminopelargonic acid dihydrochloride is unique due to its specific role in the biosynthesis of vitamin B5. Similar compounds include:
7-Keto-8-aminopelargonic acid: An intermediate in the same biosynthetic pathway, which is converted to 7,8-diaminopelargonic acid.
Pantothenic acid: The final product of the biosynthetic pathway, which is essential for coenzyme A synthesis.
S-adenosyl-L-methionine: An amino donor in the transamination reaction that converts 7-keto-8-aminopelargonic acid to 7,8-diaminopelargonic acid.
These compounds are all part of the same metabolic pathway and play interconnected roles in the biosynthesis of vitamin B5.
Properties
IUPAC Name |
7,8-diaminononanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.2ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;;/h7-8H,2-6,10-11H2,1H3,(H,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOAYSDSCJELT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCCCC(=O)O)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20356-91-6 |
Source
|
Record name | 7,8-diaminononanoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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